molecular formula C23H23N3O4S2 B2567327 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325986-93-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2567327
CAS No.: 325986-93-4
M. Wt: 469.57
InChI Key: KYFKQZNEEJFJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Oxidation Studies :

    • The compound has been involved in the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, leading to the formation of novel tetrahydrobenzofuran derivatives and 2-hydroxycyclohexane-1,3-diones (Levai et al., 2002).
  • Heterocyclic Chemistry :

    • Research has been conducted on the synthesis and reactions of 8-membered heterocycles derived from 3-Dimethylamino-2,2-dimethyl-2H-azirine and saccharin or phthalimide, demonstrating the compound's role in forming diverse heterocyclic structures (Chaloupka et al., 1977).
  • Antioxidant Studies :

    • A study on the synthesis and antioxidant activities of novel N-substituted benzyl/phenyl acetamides based on a pyrazolobenzothiazine ring system has been conducted. These compounds showed moderate to significant radical scavenging activity, highlighting the potential for developing biologically active compounds (Ahmad et al., 2012).
  • Chemical Transformations :

    • The compound has been used in the formation of methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones, showcasing its utility in various chemical transformations (Jenny & Heimgartner, 1989).
  • Biological and Pharmacological Screening :

    • There has been synthesis of bioactive molecules comprising sulphonamido quinazolinyl imidazole with fluoro substituted benzothiazoles for biological and pharmacological screening, suggesting the compound's relevance in drug discovery (Patel et al., 2009).
  • Characterization and Biological Evaluation :

    • N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and screened against various human recombinant alkaline phosphatases and ecto-5'-nucleotidases, demonstrating potential applications in medicinal chemistry (Saeed et al., 2015).
  • Anticancer Evaluation :

    • The compound has been used in the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity, showing promise in cancer research (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-23(2)13-18-20(19(27)14-23)31-22(24-18)25-21(28)15-9-11-17(12-10-15)32(29,30)26(3)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFKQZNEEJFJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.